
7,8-Quinolinedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Quinolinedisulfonic acid is a chemical compound with the molecular formula C9H7NO6S2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of sulfonic acid groups at the 7 and 8 positions of the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Quinolinedisulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the sulfonation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Quinolinedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonate salts.
Applications De Recherche Scientifique
7,8-Quinolinedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Quinolinedisulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function. These interactions contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A related compound with hydroxyl and sulfonic acid groups, known for its antimicrobial properties.
Quinoline-5-sulfonic acid: Another sulfonated quinoline derivative with different substitution patterns.
Uniqueness: 7,8-Quinolinedisulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which imparts distinct chemical and biological properties. Its ability to form strong interactions with metal ions and biological molecules makes it particularly valuable in various applications.
Propriétés
Numéro CAS |
65613-20-9 |
|---|---|
Formule moléculaire |
C9H7NO6S2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
quinoline-7,8-disulfonic acid |
InChI |
InChI=1S/C9H7NO6S2/c11-17(12,13)7-4-3-6-2-1-5-10-8(6)9(7)18(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16) |
Clé InChI |
ZCBMLNBZLPKQLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


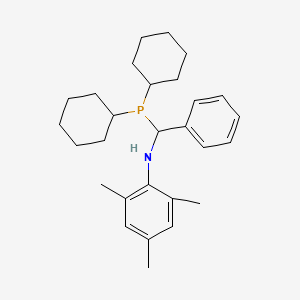
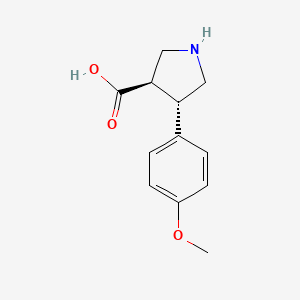
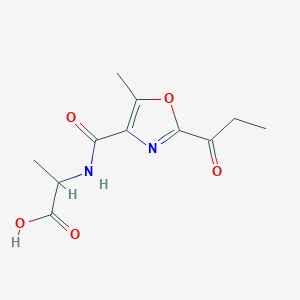
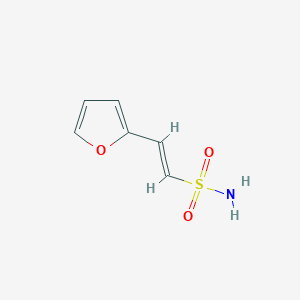
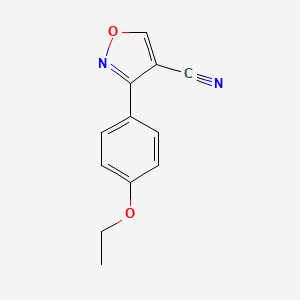
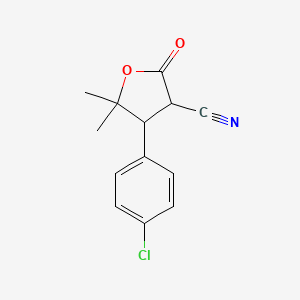
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)

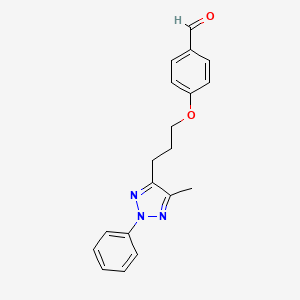
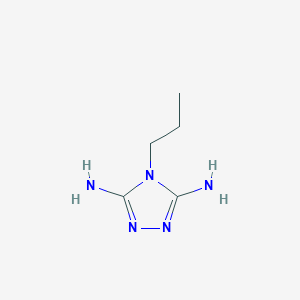
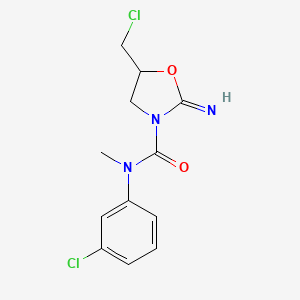
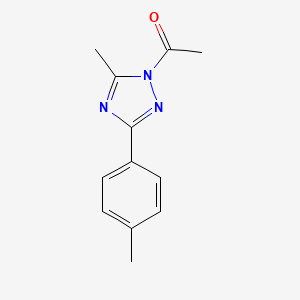

![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
